1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-8-4-15(5-9-17)22-19(25)21-11-13-10-18(24)23(12-13)16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQBEUCKJWLBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H20ClN3O3 and a molecular weight of approximately 403.86 g/mol. Its structure features a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, contributing to its diverse reactivity and potential therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidinone Ring | Central to its biological activity |
| Chlorophenyl Group | Enhances lipophilicity and receptor interactions |
| Urea Moiety | Important for enzyme binding |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects such as:
- Enzyme Inhibition: Potential inhibition of enzymes involved in disease pathways.
- Receptor Modulation: Interaction with specific receptors that may influence physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antibacterial Activity: Demonstrated moderate to strong activity against various bacterial strains.
- Enzyme Inhibition: Notably as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases.
Case Studies and Research Findings
-
Antibacterial Screening:
- Studies have shown that derivatives similar to this compound display significant antibacterial properties against pathogens like Salmonella typhi and Bacillus subtilis .
- Inhibition assays revealed IC50 values indicating strong activity against urease, suggesting potential therapeutic applications in treating conditions like kidney stones.
- Neuroprotective Activity:
Comparative Analysis
To further understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Chlorophenyl group and urea linkage | Simpler structure with less biological activity |
| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy instead of chlorophenyl | Different electronic properties due to methoxy |
| 3-(3,5-Dimethoxyphenyl)urea | Lacks the pyrrolidinone ring | Focuses on urea functionality |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Electronic Effects :
- The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with analogs like , which has a 3-methoxyphenyl (electron-donating) group. This difference may influence π-π stacking interactions in biological targets.
- The 4-methoxyphenyl urea substituent in the target compound vs. the 2,4-dimethoxyphenyl group in alters steric hindrance and hydrogen-bonding capacity.
Impact on Physicochemical Properties: The trifluoromethoxy group in increases hydrophobicity and resistance to oxidative metabolism compared to the target compound’s methoxy group .
Biological Activity Implications :
- While direct bioactivity data for the target compound are absent, analogs like () highlight urea derivatives’ roles as glucokinase activators or analgesics. Substituent variations likely modulate target selectivity and potency.
- The 2,4-dimethoxyphenyl group in may improve binding to aromatic receptors due to increased electron density, whereas the target’s single methoxy group offers a balance between solubility and lipophilicity .
Analytical Differentiation of Structural Isomers
demonstrates challenges in distinguishing isomers via chromatography, relying instead on GC-MS and ¹H NMR for differentiation. For example, isomers with 4-chlorophenyl and 4-methoxyphenyl groups exhibit distinct fragmentation patterns (e.g., m/z 139 fragment in GC-MS) and NMR shifts (e.g., methyl protons at 3.83–3.86 ppm) . Similar methodologies would apply to differentiate the target compound from its analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the pyrrolidin-5-one core via cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.
- Step 2 : Introduce the 4-chlorophenyl group at the 1-position of pyrrolidinone using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Form the urea linkage by reacting the pyrrolidin-3-ylmethyl amine intermediate with 4-methoxyphenyl isocyanate under inert conditions (e.g., THF, 0–5°C).
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.4 ppm for chlorophenyl protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (expected [M+H]⁺: ~388.1 g/mol).
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodology :
- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., urea derivatives targeting ATP-binding pockets) .
- Assay Design : Use fluorescence-based assays (e.g., Z’-LYTE™) with positive controls (staurosporine for kinases) and IC₅₀ determination via dose-response curves .
Advanced Research Questions
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F on phenyl rings) using in silico tools (e.g., molecular docking with AutoDock Vina) to predict binding affinity differences .
- Controlled Synthesis : Prepare isosteric analogs (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl) and test in parallel biological assays to isolate electronic vs. steric effects .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for urea formation, balancing reactivity and byproduct formation .
- Catalysis : Use DMAP or Hünig’s base to accelerate isocyanate-amine coupling .
- Process Optimization : Implement flow chemistry for continuous synthesis of intermediates (e.g., pyrrolidinone core), reducing batch variability .
Q. What computational approaches are recommended to predict off-target interactions for this compound?
- Methodology :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., GPCRs, ion channels) .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess stability of compound-target complexes and identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
